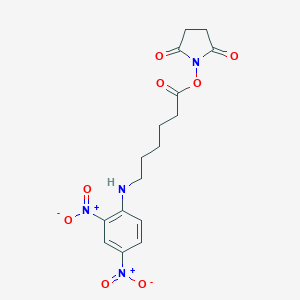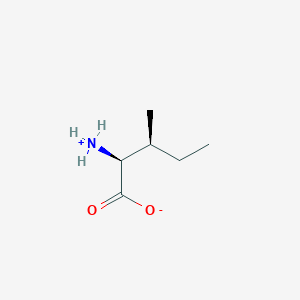
N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate
Overview
Description
“N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate”, also known as DNP-X, SE, is an amine-reactive building block used for developing a probe, which can be recognized by anti-DNP antibodies . It has a molecular formula of C16H18N4O8 .
Molecular Structure Analysis
The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate . The InChI and Canonical SMILES strings are also available for further structural analysis .Physical And Chemical Properties Analysis
The molecular weight of “N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate” is 394.34 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 9 . The XLogP3-AA value is 2.1 .Scientific Research Applications
Cell Surface Biotinylation of Marine Phytoplankton : The similar compound succinimidyl 6-(biotinamido)hexanoate was used to label the cell surfaces of the marine microorganism Emiliania huxleyi under different growth conditions, aiding in the identification of proteins characteristic of different nutrient conditions, including a nitrogen-regulated protein (Palenik & Koke, 1995).
Radiolabeling of Receptor Ligands : N-acetyl-cys((succinimidyl-6-(thioacetyl)amino) hexanoate)-ser-arg-arg-ala-ser-val-tyr-amide, a chemical reagent, was synthesized for introducing phosphorylation sites into proteins, peptides, or small molecules. This facilitates the radiolabeling of any protein or peptide containing a reactive amine (Inglese & Glickman, 1999).
Chiral Derivatizing Agent in HPLC : Synthesis of N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionate, a related compound, was carried out and used as a chiral derivatizing reagent for the enantioresolution of penicillamine by reversed-phase high-performance liquid chromatography (Bhushan & Tanwar, 2008).
Electrochemical Biosensor for MCF-7 Cells Detection : A succinimidyl 6-(3-[2-pyridyldithio]-propionamido) hexanoate (LC-SPDP) self-assembled monolayer was prepared on a gold microelectrode surface for covalent immobilization of anti-EpCAM antibody. This facilitated the detection of MCF-7 cell concentrations using cyclic voltammetric technique (Arya et al., 2013).
Vibrational Studies on Cross-linking Agents : Infrared and Raman spectra of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and N-succinimidyl 6-[3′-(2-pyridyldithio)propionamido]hexanoate (LC-SPDP) were reported, providing insights into the geometry in the disulfide region of these compounds (Pal et al., 1997).
Comparison of Bifunctional Reagents for Coupling Peptides to Proteins : This study compared four cross-linking reagents, all succinimidyl active esters, for their effect on the immunogenicity of peptide-carrier conjugates, providing insights into the optimal use of such reagents (Peeters et al., 1989).
Drug Haptenization Procedure : N‐hydroxysuccinimidyl 6‐(4′‐azido‐2′‐nitrophenylamino)hexanoate was used in a rapid and simple drug conjugation procedure, resulting in the production of drug‐specific antibodies (Regan, 1986).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O8/c21-14-7-8-15(22)18(14)28-16(23)4-2-1-3-9-17-12-6-5-11(19(24)25)10-13(12)20(26)27/h5-6,10,17H,1-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBNUJCDIAGXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584259 | |
| Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate | |
CAS RN |
82321-04-8 | |
| Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















